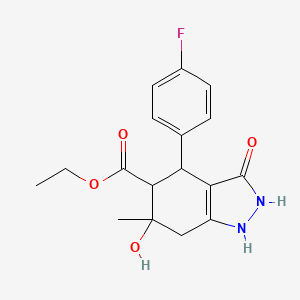![molecular formula C24H22N2OS B11468574 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide](/img/structure/B11468574.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused with a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide: Known for its potential antidiabetic activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Investigated for their antibacterial properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide is unique due to its specific structure, which imparts distinct biological activities. Its combination of benzothiazole and benzamide moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N2OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H22N2OS/c1-15(2)17-8-10-18(11-9-17)23(27)25-20-13-12-19(14-16(20)3)24-26-21-6-4-5-7-22(21)28-24/h4-15H,1-3H3,(H,25,27) |
InChI Key |
ABYJUOANPOZPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
![4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11468513.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)

![6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468532.png)
![1-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11468547.png)
![4-(3-fluorophenyl)-N-(4-fluorophenyl)-6-hydroxy-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11468550.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11468552.png)
![4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether](/img/structure/B11468553.png)
![1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11468556.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11468560.png)
